

# Application Notes and Protocols for PNT6555: Biodistribution and Pharmacokinetic Analysis in Mice

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Compound of Interest		
Compound Name:	PNT6555	
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These application notes provide a comprehensive overview of the preclinical biodistribution and pharmacokinetic profile of **PNT6555**, a targeted radiotheranostic agent. The accompanying protocols offer detailed methodologies for replicating key in vivo experiments in a murine model.

**PNT6555** is a boronic acid-based inhibitor of Fibroblast Activation Protein-α (FAP), a protein highly expressed in the stroma of many cancers.[1][2] When chelated with radioisotopes such as Gallium-68 (<sup>68</sup>Ga) for PET imaging or Lutetium-177 (<sup>177</sup>Lu) for therapy, **PNT6555** enables a "theranostic" approach, combining diagnosis and treatment.[1][3] Preclinical studies have demonstrated the potential of **PNT6555** for selective tumor targeting and efficacy in FAP-positive cancers.[1][4]

# Data Presentation: Biodistribution of PNT6555 in Mice

The following tables summarize the quantitative biodistribution data of <sup>68</sup>Ga-**PNT6555** and <sup>177</sup>Lu-**PNT6555** in mice bearing FAP-expressing tumors. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of <sup>68</sup>Ga-**PNT6555** in HEK-mFAP Tumor-Bearing Mice[1]



Organ	5 min (%ID/g)	15 min (%ID/g)	30 min (%ID/g)	60 min (%ID/g)
Blood	3.2 ± 0.4	1.5 ± 0.2	0.8 ± 0.1	0.4 ± 0.1
Heart	1.1 ± 0.1	$0.6 \pm 0.1$	$0.4 \pm 0.1$	0.2 ± 0.0
Lungs	1.5 ± 0.2	$0.8 \pm 0.1$	0.5 ± 0.1	0.3 ± 0.0
Liver	2.1 ± 0.3	1.8 ± 0.2	1.5 ± 0.1	1.2 ± 0.1
Spleen	$0.8 \pm 0.1$	$0.6 \pm 0.1$	0.5 ± 0.1	0.4 ± 0.0
Kidneys	15.1 ± 2.1	12.5 ± 1.5	10.1 ± 1.1	7.5 ± 0.8
Stomach	$0.5 \pm 0.1$	$0.4 \pm 0.1$	$0.3 \pm 0.0$	0.2 ± 0.0
Intestines	1.0 ± 0.2	$0.9 \pm 0.1$	0.8 ± 0.1	0.6 ± 0.1
Muscle	0.6 ± 0.1	0.5 ± 0.1	0.4 ± 0.0	0.3 ± 0.0
Bone	1.2 ± 0.2	1.0 ± 0.1	0.9 ± 0.1	0.7 ± 0.1
Tumor	5.5 ± 0.8	8.9 ± 1.2	11.2 ± 1.5	12.8 ± 1.8

Data are presented as mean  $\pm$  standard error of the mean (SEM) for n=3 animals per time point.

Table 2: Biodistribution of <sup>177</sup>Lu-PNT6555 in HEK-mFAP Tumor-Bearing Mice[4]



Organ	4 h (%ID/g)	24 h (%ID/g)	72 h (%ID/g)	168 h (%ID/g)
Blood	1.2 ± 0.1	$0.3 \pm 0.0$	0.1 ± 0.0	$0.0 \pm 0.0$
Heart	0.5 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.0 ± 0.0
Lungs	0.7 ± 0.1	0.3 ± 0.0	0.1 ± 0.0	0.1 ± 0.0
Liver	1.5 ± 0.2	0.8 ± 0.1	0.4 ± 0.0	0.2 ± 0.0
Spleen	0.5 ± 0.1	0.3 ± 0.0	0.2 ± 0.0	0.1 ± 0.0
Kidneys	7.8 ± 0.9	3.5 ± 0.4	1.5 ± 0.2	0.6 ± 0.1
Stomach	$0.3 \pm 0.0$	0.2 ± 0.0	0.1 ± 0.0	0.0 ± 0.0
Intestines	0.8 ± 0.1	0.5 ± 0.1	0.3 ± 0.0	0.1 ± 0.0
Muscle	0.4 ± 0.1	0.2 ± 0.0	0.1 ± 0.0	0.1 ± 0.0
Bone	1.0 ± 0.1	0.8 ± 0.1	0.6 ± 0.1	0.4 ± 0.0
Tumor	15.2 ± 2.1	12.5 ± 1.7	8.9 ± 1.2	5.6 ± 0.8

Data are presented as mean  $\pm$  SEM for n=3 animals per tissue.

# **Experimental Protocols**

The following are detailed protocols for conducting biodistribution and pharmacokinetic studies of radiolabeled **PNT6555** in mice.

Protocol 1: In Vivo Biodistribution of Radiolabeled PNT6555 in Tumor-Bearing Mice

Objective: To determine the uptake and clearance of radiolabeled **PNT6555** in various organs and the tumor over time.

#### Materials:

- Female athymic nude mice (4-6 weeks old)
- FAP-expressing tumor cells (e.g., HEK-mFAP)



- Matrigel
- Radiolabeled PNT6555 (e.g., <sup>68</sup>Ga-PNT6555 or <sup>177</sup>Lu-PNT6555)
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- Insulin syringes (28-30 gauge)
- Gamma counter
- Standard laboratory equipment for animal handling and dissection

#### Procedure:

- Tumor Implantation:
  - Harvest FAP-expressing tumor cells and resuspend in a 1:1 mixture of PBS and Matrigel.
  - $\circ~$  Subcutaneously inject approximately 5 x 10  $^6$  cells in a volume of 100-200  $\mu L$  into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- · Radioligand Administration:
  - Prepare a sterile solution of radiolabeled PNT6555 in PBS. The typical injected dose for imaging studies with <sup>68</sup>Ga-PNT6555 is 8-10 MBq, and for biodistribution studies with <sup>177</sup>Lu-PNT6555 is 6.8–7.8 MBg.[4]
  - Anesthetize the tumor-bearing mice.
  - Administer the radiolabeled PNT6555 via intravenous tail vein injection in a volume of approximately 100 μL.
- Tissue Harvesting:



- At predetermined time points post-injection (e.g., 5, 15, 30, 60 minutes for <sup>68</sup>Ga; 4, 24, 72, 168 hours for <sup>177</sup>Lu), euthanize a cohort of mice (n=3-5 per time point) by a humane method.[1][4]
- Collect blood via cardiac puncture.
- Dissect and collect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
- Radioactivity Measurement:
  - Weigh each tissue sample.
  - Measure the radioactivity in each tissue sample and a sample of the injected dose using a calibrated gamma counter.
- Data Analysis:
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
  - Calculate the mean and standard error of the mean for each time point.

Protocol 2: Pharmacokinetic Analysis of Radiolabeled PNT6555 in Mice

Objective: To determine the pharmacokinetic parameters of radiolabeled **PNT6555** in the blood.

#### Materials:

- Healthy or tumor-bearing mice
- Radiolabeled PNT6555
- Sterile PBS
- Anesthesia
- Cannula for blood collection (e.g., jugular vein cannulation) or supplies for retro-orbital or tail vein sampling



- Blood collection tubes (with anticoagulant)
- Centrifuge
- · Gamma counter or liquid scintillation counter

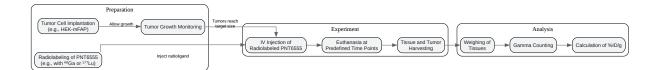
#### Procedure:

- Animal Preparation and Dosing:
  - Anesthetize the mice and, if applicable, surgically implant a cannula for serial blood sampling.
  - Administer a known amount of radiolabeled PNT6555 intravenously.
- · Blood Sampling:
  - Collect blood samples (approximately 20-50 μL) at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-injection.
- Sample Processing:
  - If plasma is to be analyzed, centrifuge the blood samples to separate plasma.
- Radioactivity Measurement:
  - Measure the radioactivity in a known volume of whole blood or plasma using a gamma counter or liquid scintillation counter.
- Data Analysis:
  - Plot the concentration of radioactivity in blood or plasma versus time.
  - Use appropriate pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

# **Visualizations**



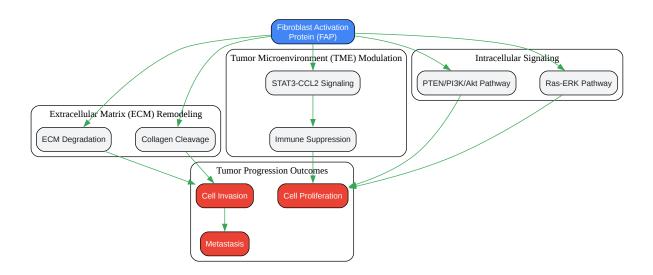
The following diagrams illustrate the experimental workflow for a biodistribution study and the proposed signaling pathway of Fibroblast Activation Protein (FAP).



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**Biodistribution Study Workflow** 





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FAP Signaling in the Tumor Microenvironment

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